molecular formula C12H16N2O2 B1319891 N-(3-amino-2-methylphenyl)oxolane-2-carboxamide CAS No. 926215-04-5

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B1319891
CAS No.: 926215-04-5
M. Wt: 220.27 g/mol
InChI Key: HIEKTYBASQSBFG-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is an organic compound that belongs to the class of oxolane carboxamides This compound features a phenyl ring substituted with an amino group and a methyl group, attached to an oxolane ring via a carboxamide linkage

Scientific Research Applications

Chemistry

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is used as a building block in organic synthesis It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxamide or oxolane moieties. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylbenzoic acid with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of 3-amino-2-methylbenzoyl chloride, which reacts with oxolane-2-carboxamide in the presence of a base. This reaction can be performed under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the phenyl ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The carboxamide group can form hydrogen bonds with active site residues, while the phenyl and oxolane rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-2-methylphenyl)oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(3-amino-2-methylphenyl)oxolane-2-thiocarboxamide: Contains a thiocarboxamide group instead of a carboxamide.

    N-(3-amino-2-methylphenyl)oxolane-2-sulfonamide: Features a sulfonamide group in place of the carboxamide.

Uniqueness

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxamide group allows for diverse chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKTYBASQSBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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